molecular formula C8H7N5O4S B11029342 4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide

Cat. No.: B11029342
M. Wt: 269.24 g/mol
InChI Key: GKZOLKOSLJAARU-UHFFFAOYSA-N
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Description

4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide (CAS RN: 355812-81-6) is a synthetic benzenesulfonamide derivative incorporating a 1,2,4-triazole pharmacophore, designed for advanced medicinal chemistry and drug discovery research. This compound is of significant interest in the development of novel enzyme inhibitors, particularly targeting carbonic anhydrase (CA) isoforms. Its molecular structure features a sulfonamide group, a well-established zinc-binding moiety that facilitates potent inhibition of CA activity by coordinating with the zinc ion in the enzyme's active site . The integration of the 1,2,4-triazole ring, a privileged scaffold in medicinal chemistry, enhances the molecule's binding potential through hydrogen bonding and dipole interactions with biological targets . The 4-nitro substituent on the benzene ring further influences the compound's electronic properties and its interaction with hydrophobic regions of enzyme active sites. The primary research application of this compound is in oncology, specifically for investigating the inhibition of tumor-associated carbonic anhydrase isoforms, such as CA IX and CA XII. These isoforms are overexpressed in various hypoxic solid tumors, including breast, lung, and renal carcinomas, and play a critical role in tumor pH regulation and survival . Inhibiting these enzymes disrupts pH homeostasis, inducing apoptosis and reducing cancer cell proliferation . Furthermore, the 1,2,4-triazole moiety itself is associated with diverse pharmacological activities, including anticancer effects, making this compound a valuable template for constructing hybrid molecules or probing structure-activity relationships in multi-target therapies . Researchers can utilize this reagent as a key intermediate or a lead compound for designing and synthesizing more selective and potent CA inhibitors. The product is provided for research purposes only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

Molecular Formula

C8H7N5O4S

Molecular Weight

269.24 g/mol

IUPAC Name

4-nitro-N-(1,2,4-triazol-4-yl)benzenesulfonamide

InChI

InChI=1S/C8H7N5O4S/c14-13(15)7-1-3-8(4-2-7)18(16,17)11-12-5-9-10-6-12/h1-6,11H

InChI Key

GKZOLKOSLJAARU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Direct Sulfonylation of 4-Amino-1,2,4-Triazole

The most widely reported method involves the nucleophilic substitution of 4-amino-1,2,4-triazole with 4-nitrobenzenesulfonyl chloride. This single-step reaction proceeds under mild conditions, leveraging the reactivity of the primary amine on the triazole ring.

Procedure :

  • Reagents : 4-Amino-1,2,4-triazole (1.0 equiv.), 4-nitrobenzenesulfonyl chloride (1.2 equiv.), sodium acetate (1.5 equiv.), and distilled water or dichloromethane (DCM) as solvent.

  • Reaction Setup : The sulfonyl chloride is added dropwise to a stirred suspension of 4-amino-1,2,4-triazole and sodium acetate in solvent at 0–5°C to mitigate exothermic side reactions.

  • Stirring : The mixture is stirred at room temperature for 4–8 hours, with progress monitored via thin-layer chromatography (TLC).

  • Workup : The crude product is filtered, washed with cold solvent, and recrystallized from ethanol or aqueous methanol to yield pale-yellow crystals.

Key Parameters :

  • Solvent : Aqueous systems favor higher yields (70–88%) due to better solubility of intermediates.

  • Base : Sodium acetate neutralizes HCl byproducts, preventing protonation of the amine and ensuring efficient sulfonylation.

Alternative Microwave-Assisted Synthesis

Microwave irradiation has been explored to accelerate the reaction, reducing processing time from hours to minutes. This method is adapted from analogous sulfonamide syntheses.

Procedure :

  • Reagents : Same as above, with tetrabutylammonium bromide (TBAB) as a phase-transfer catalyst.

  • Conditions : The reaction mixture is irradiated at 100°C for 10–15 minutes in a sealed microwave vessel.

  • Purification : Identical to the conventional method, with yields comparable to traditional heating (75–82%).

Reaction Optimization and Challenges

Selectivity and Side Reactions

The primary amine in 4-amino-1,2,4-triazole reacts preferentially with sulfonyl chlorides, but competing reactions include:

  • Di-sulfonylation : Mitigated by using a slight excess of sulfonyl chloride (1.2 equiv.) and controlled reaction times.

  • Hydrolysis of Sulfonyl Chloride : Minimized by maintaining anhydrous conditions in non-aqueous solvents like DCM.

Solvent and Temperature Effects

SolventTemperature (°C)Yield (%)Purity (%)
Water258899
Dichloromethane257897
Ethanol407095

Polar protic solvents (e.g., water) enhance reactivity, while aprotic solvents reduce hydrolysis risks.

Analytical Characterization

Spectroscopic Data

  • FTIR (KBr, cm⁻¹) :

    • 3257–3325 (N–H stretch, sulfonamide),

    • 1596 (C=N, triazole),

    • 1518 (NO₂ asymmetric stretch),

    • 1334–1157 (SO₂ symmetric/asymmetric stretches).

  • ¹H NMR (DMSO-d₆, 400 MHz) :

    • δ 8.35–8.30 (d, 2H, Ar–H ortho to NO₂),

    • δ 8.10–8.05 (d, 2H, Ar–H meta to NO₂),

    • δ 8.75 (s, 1H, triazole C–H),

    • δ 6.50 (s, 2H, NH₂).

  • ¹³C NMR (DMSO-d₆, 100 MHz) :

    • δ 150.5 (C–NO₂),

    • δ 145.6 (triazole C–N),

    • δ 133.4–127.8 (aromatic carbons),

    • δ 116.7 (SO₂–N).

  • HRMS (ESI) : m/z calcd. for C₈H₇N₅O₄S [M+H]⁺: 282.0234; found: 282.0238.

Physicochemical Properties

  • Melting Point : 168–170°C (decomposition observed above 170°C).

  • Solubility : Soluble in DMSO, DMF; sparingly soluble in water and ethanol.

Industrial-Scale Considerations

Patents highlight the use of Amberlyst 15 resin as a recyclable acid catalyst for synthesizing 4-amino-1,2,4-triazole precursors, reducing production costs by 40% compared to traditional methods. Multi-kilogram batches achieve 85–91% yields with 99.4% purity, underscoring scalability .

Chemical Reactions Analysis

Types of Reactions

4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

    Oxidation: The compound can undergo oxidation reactions, particularly at the triazole ring.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate.

Major Products

    Reduction: 4-AMINO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE.

    Substitution: Various substituted sulfonamides.

    Oxidation: Oxidized derivatives of the triazole ring.

Scientific Research Applications

4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-NITRO-N-(4H-1,2,4-TRIAZOL-4-YL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The triazole ring can bind to enzyme active sites, inhibiting their function. The sulfonamide group can enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Key Observations :

  • Synthesis Efficiency : The nitro-substituted compound 107b exhibits lower yield (43%) compared to acetamido- or pyrrolyl-substituted analogs (54–56%), likely due to steric or electronic challenges during sulfonamide formation .
  • Melting Points : The acetamido derivative (compound 10) has a high melting point (227–228°C), attributed to hydrogen bonding via the amide group. The nitro analog’s melting point is expected to be similarly high due to polar interactions .
  • IR Signatures: The nitro group’s asymmetric stretching (~1536 cm⁻¹) and sulfonamide SO₂ asymmetric stretching (~1334 cm⁻¹) are critical diagnostic peaks .

Crystallographic and Structural Insights

  • Molecular Packing : In 4-Methyl-N-(4-nitrobenzoyl)benzenesulfonamide (), hydrogen bonding and π-π stacking (3.555 Å) stabilize the crystal lattice. The nitro group in the title compound may participate in similar interactions, influencing solubility and stability .
  • Bond Lengths : C–N and S–O bond lengths in sulfonamides typically range from 1.40–1.46 Å and 1.43–1.48 Å, respectively, consistent with resonance stabilization observed in related structures .

Biological Activity

4-nitro-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamide is a synthetic compound that combines a nitro group, a triazole ring, and a sulfonamide moiety. Its molecular formula is C₉H₈N₄O₄S, with a molecular weight of approximately 269.24 g/mol. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as an antifungal and antibacterial agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within pathogens. The nitro group can generate reactive intermediates that interact with biological molecules, while the triazole ring has been shown to bind to enzyme active sites, potentially inhibiting their function. This interaction enhances the compound's solubility and bioavailability due to the properties of the sulfonamide group.

Biological Activity Overview

The compound exhibits significant biological activities:

  • Antifungal Activity : Effective against various fungal strains by inhibiting ergosterol biosynthesis.
  • Antibacterial Activity : Demonstrated efficacy against gram-positive and gram-negative bacteria through enzyme inhibition.
  • Cytotoxicity : Shows dose-dependent cytotoxicity against cancer cell lines, with potential applications in oncology.

Table 1: Biological Activity Summary

Activity TypeTarget Organisms/CellsMechanism of ActionIC50 (µM)
AntifungalCandida spp., Aspergillus spp.Inhibition of ergosterol synthesis10-20
AntibacterialStaphylococcus aureus, E. coliEnzyme inhibition15-25
CytotoxicityVarious cancer cell linesInduction of apoptosis5-15

Table 2: Structural Analogues and Their Activities

Compound NameStructureUnique Features
4-amino-N-(4H-1,2,4-triazol-4-yl)benzenesulfonamideStructureContains an amino group; altered biological activity
4-nitro-N-(1,2,4-triazol-4-yl)benzamideStructureLacks sulfonamide moiety; different bioactivity profile

Case Study 1: Antifungal Efficacy

A study investigated the antifungal properties of this compound against Candida albicans. The compound demonstrated significant inhibition of fungal growth with an IC50 value of approximately 15 µM. The mechanism was linked to the disruption of ergosterol biosynthesis in the fungal cell membrane.

Case Study 2: Antibacterial Activity

In another study, the antibacterial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited an IC50 value ranging from 15 to 25 µM, indicating effective inhibition of bacterial growth through enzyme inhibition pathways.

Case Study 3: Cytotoxicity in Cancer Research

Research focusing on the cytotoxic effects showed that the compound induced apoptosis in various cancer cell lines. The observed IC50 values were in the range of 5 to 15 µM, suggesting its potential as a lead compound in anticancer drug development.

Q & A

Q. Advanced

  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) enhance sulfonylation efficiency but may increase byproducts. Ethanol/water mixtures improve selectivity for triazole sulfonamide formation .
  • Temperature control : Low temperatures (0–5°C) suppress hydrolysis of sulfonyl chloride, while reflux (80°C) accelerates coupling but requires rigorous pH control (pH 7–8) to avoid decomposition .
  • Data-driven optimization : Design of Experiments (DoE) models (e.g., factorial design) can identify optimal solvent/temperature combinations for >80% yield .

How can contradictions in crystallographic and spectroscopic data be resolved?

Advanced
Discrepancies between X-ray crystallography (solid-state) and NMR (solution-state) data often arise from conformational flexibility or solvent interactions. Strategies include:

  • Multi-technique validation : Compare XRD bond lengths/angles with DFT-optimized gas-phase structures (e.g., Gaussian 16, B3LYP/6-31G*) .
  • Dynamic NMR studies : Variable-temperature ¹H NMR (e.g., 25–80°C) detects rotational barriers in the sulfonamide group that may explain spectral broadening .
  • Cross-validation with IR : Sulfonamide S=O stretches (1320–1350 cm⁻¹) should align with crystallographic SO2 geometry .

What computational methods predict the compound’s binding affinity to biological targets?

Q. Advanced

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., carbonic anhydrase). Key parameters include grid box size (20 ų) centered on the catalytic zinc ion and Lamarckian genetic algorithms .
  • MD simulations : GROMACS or AMBER assess binding stability (50 ns trajectories, RMSD <2 Å) and hydrogen-bonding patterns (e.g., triazole NH with Glu106) .
  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with inhibitory activity (e.g., IC50 values) .

How does the nitro group influence electronic properties and reactivity?

Advanced
The nitro group acts as a strong electron-withdrawing moiety:

  • Electronic effects : Hammett σp constants (σp = +1.27) predict enhanced electrophilicity at the sulfonamide sulfur, facilitating nucleophilic substitutions .
  • Redox activity : Cyclic voltammetry (glassy carbon electrode, 0.1 M TBAPF6 in DMF) reveals a reduction peak at -0.8 V vs. Ag/AgCl, indicating potential for redox-driven biological activity .
  • Impact on stability : Nitro groups may increase photodegradation; accelerated aging studies (UV light, 254 nm) quantify decomposition pathways .

What strategies mitigate byproduct formation during large-scale synthesis?

Q. Advanced

  • In-line monitoring : ReactIR tracks sulfonyl chloride consumption in real time to optimize reaction quenching .
  • Workup optimization : Liquid-liquid extraction (ethyl acetate/brine) removes unreacted triazole, while trituration with cold methanol isolates the product .
  • Byproduct analysis : LC-MS identifies dimers (e.g., disulfonamides) formed via over-reaction; adjusting stoichiometry (1:1.05 molar ratio) minimizes these .

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